1-(4-Fluorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14963417
Molecular Formula: C24H18FNO4
Molecular Weight: 403.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18FNO4 |
|---|---|
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C24H18FNO4/c1-13-10-18-19(11-14(13)2)30-23-20(22(18)27)21(15-5-7-16(25)8-6-15)26(24(23)28)12-17-4-3-9-29-17/h3-11,21H,12H2,1-2H3 |
| Standard InChI Key | BJLZTHIVYIBARP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)F |
Introduction
The compound 1-(4-Fluorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic molecule. Such compounds are often studied for their potential pharmacological activities due to their structural diversity and the presence of functional groups that interact with biological targets. This compound is part of the chromeno-pyrrole family, which features fused aromatic systems and functionalized substituents like fluorophenyl and furan moieties.
Structural Features
The compound consists of:
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A 4-fluorophenyl group, contributing to its electronic properties and potential bioactivity.
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A furan-2-ylmethyl group, known for enhancing solubility and reactivity.
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A chromeno[2,3-c]pyrrole scaffold, which is a fused bicyclic system providing rigidity and molecular complexity.
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Two methyl groups at positions 6 and 7, increasing lipophilicity.
These features collectively make the compound a candidate for drug discovery research.
Synthesis
Although specific synthesis details for this exact compound are not available in the provided references, similar compounds are typically synthesized using multi-step organic reactions such as:
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Cyclization reactions to form the chromeno-pyrrole core.
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Substitution reactions to introduce functional groups like fluorophenyl and furan moieties.
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Use of catalysts like copper(I) iodide or palladium complexes to facilitate coupling reactions.
Spectroscopic Characterization
Compounds in this class are characterized using:
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NMR Spectroscopy: To confirm the structure and substitution pattern.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared (IR) Spectroscopy: To identify functional groups (e.g., NH, C=O).
For example:
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NH stretching bands are typically observed around 3400 cm.
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Carbonyl (C=O) stretching frequencies appear near 1700 cm.
Potential Applications
Compounds with similar structures have been explored for:
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Anticancer Activity: Due to their ability to inhibit key enzymes or pathways in cancer cells.
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Anti-inflammatory Properties: The fluorophenyl group is often associated with COX inhibition.
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Antimicrobial Activity: The furan moiety contributes to interactions with microbial enzymes.
Computational Studies
Density Functional Theory (DFT) calculations can provide insights into:
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Molecular geometry optimization.
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Electronic properties such as HOMO-LUMO energy gaps.
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Reactivity indices predicting potential biological interactions.
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